molecular formula C23H20ClFN2O5S B11226779 N-(3-chloro-4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3-chloro-4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11226779
M. Wt: 490.9 g/mol
InChI Key: OLBOJCOJDUDMIZ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, sulfonyl chlorides, and benzoxazine precursors. The reaction conditions may involve:

    Step 1: Nucleophilic substitution reactions to introduce the sulfonyl group.

    Step 2: Cyclization reactions to form the benzoxazine ring.

    Step 3: Functional group modifications to introduce the carboxamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Properties

Molecular Formula

C23H20ClFN2O5S

Molecular Weight

490.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H20ClFN2O5S/c1-14-3-10-20-21(11-14)32-22(23(28)26-15-4-9-19(25)18(24)12-15)13-27(20)33(29,30)17-7-5-16(31-2)6-8-17/h3-12,22H,13H2,1-2H3,(H,26,28)

InChI Key

OLBOJCOJDUDMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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